molecular formula C20H18ClFN2O3 B2533457 6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one CAS No. 849142-33-2

6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one

Cat. No. B2533457
CAS RN: 849142-33-2
M. Wt: 388.82
InChI Key: HIWQYKORDZZMGD-UHFFFAOYSA-N
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Description

6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FC-7" and is known to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

  • Anticancer Research Novel derivatives related to this compound have been explored for their anticancer potential. For instance, pyrazolopyrimidin-4-one derivatives were synthesized and evaluated for cytotoxicity against tumor cell lines, demonstrating potent antitumor activity.
  • Cytotoxicity Studies

    • Researchers have investigated the cytotoxic effects of related compounds. In one study, test compound solutions were assessed for cytotoxicity against healthy and cancer cells at a concentration of 50 µM .

    Anti-HIV-1 Activity

    • Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their anti-HIV-1 potential .

    Inhibition of Equilibrative Nucleoside Transporters (ENTs)

    • A previous study highlighted that 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a compound related to our target, acts as a novel inhibitor of ENTs. It exhibits greater selectivity toward ENT2 compared to ENT1 .

properties

IUPAC Name

6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3/c21-15-10-14-13(9-20(26)27-19(14)11-18(15)25)12-23-5-7-24(8-6-23)17-4-2-1-3-16(17)22/h1-4,9-11,25H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWQYKORDZZMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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